molecular formula C16H16ClNO2S B1208244 2-chloro-N-[5-ethyl-3-[(4-methylphenyl)-oxomethyl]-2-thiophenyl]acetamide

2-chloro-N-[5-ethyl-3-[(4-methylphenyl)-oxomethyl]-2-thiophenyl]acetamide

Cat. No.: B1208244
M. Wt: 321.8 g/mol
InChI Key: RUOYSSXJCXTPGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-[5-ethyl-3-[(4-methylphenyl)-oxomethyl]-2-thiophenyl]acetamide is an aromatic ketone.

Scientific Research Applications

Radiosynthesis and Metabolism Studies

  • Radiosynthesis for Metabolism Studies : This compound has been used in the radiosynthesis of chloroacetanilide herbicides for studies on their metabolism and mode of action. Specifically, tritium-labeled versions of related chloroacetanilides have been synthesized for this purpose (Latli & Casida, 1995).

  • Metabolism in Human and Rat Liver Microsomes : The comparative metabolism of chloroacetamide herbicides, including similar compounds, has been studied in human and rat liver microsomes. These studies are crucial for understanding how these compounds are processed in different organisms (Coleman et al., 2000).

Herbicide Research

  • Soil Interaction and Herbicidal Activity : Research has been conducted on how similar chloroacetamide herbicides interact with soil and their effectiveness as herbicides. This includes studies on the retention of these herbicides on straw and their impact on plant growth (Banks & Robinson, 1986).

  • Detoxification and Selectivity in Plants : Studies have investigated how plant seedlings, both tolerant and susceptible, metabolize acetochlor, a related compound. This research helps to understand the selective toxicity of these herbicides (Breaux, 1987).

Environmental Impact Studies

  • Occurrence in the Hydrologic System : Research has been conducted on the occurrence of similar herbicides in the hydrologic system, including their detection in rainwater and streams. This is vital for understanding the environmental impact of these chemicals (Kolpin et al., 1996).

  • Biodegradation by Microorganisms : Studies on the biodegradation of acetochlor by specific microorganisms have been conducted. This research is crucial for understanding how these herbicides can be broken down in the environment (Wang et al., 2015).

Properties

Molecular Formula

C16H16ClNO2S

Molecular Weight

321.8 g/mol

IUPAC Name

2-chloro-N-[5-ethyl-3-(4-methylbenzoyl)thiophen-2-yl]acetamide

InChI

InChI=1S/C16H16ClNO2S/c1-3-12-8-13(16(21-12)18-14(19)9-17)15(20)11-6-4-10(2)5-7-11/h4-8H,3,9H2,1-2H3,(H,18,19)

InChI Key

RUOYSSXJCXTPGP-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(S1)NC(=O)CCl)C(=O)C2=CC=C(C=C2)C

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)CCl)C(=O)C2=CC=C(C=C2)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-N-[5-ethyl-3-[(4-methylphenyl)-oxomethyl]-2-thiophenyl]acetamide
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2-chloro-N-[5-ethyl-3-[(4-methylphenyl)-oxomethyl]-2-thiophenyl]acetamide
Reactant of Route 3
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2-chloro-N-[5-ethyl-3-[(4-methylphenyl)-oxomethyl]-2-thiophenyl]acetamide
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2-chloro-N-[5-ethyl-3-[(4-methylphenyl)-oxomethyl]-2-thiophenyl]acetamide
Reactant of Route 5
2-chloro-N-[5-ethyl-3-[(4-methylphenyl)-oxomethyl]-2-thiophenyl]acetamide
Reactant of Route 6
2-chloro-N-[5-ethyl-3-[(4-methylphenyl)-oxomethyl]-2-thiophenyl]acetamide

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